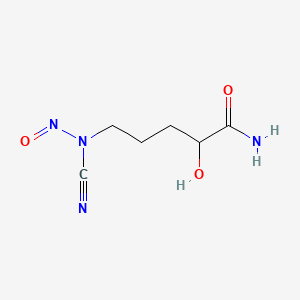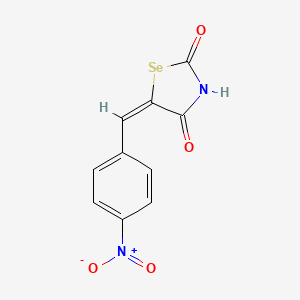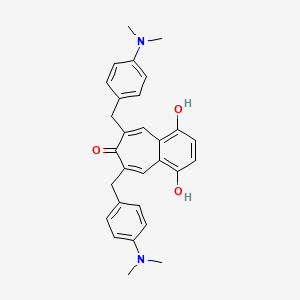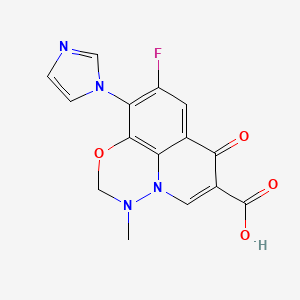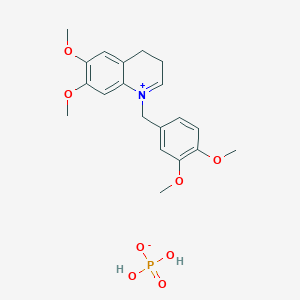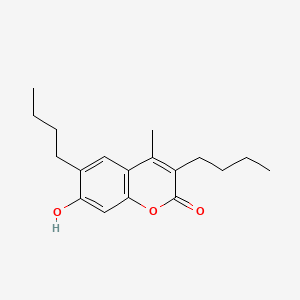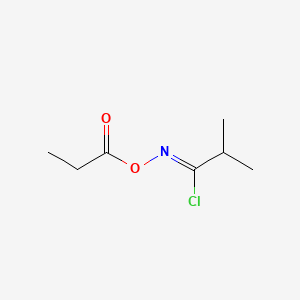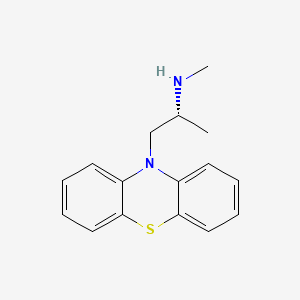
N-Demethylpromethazine, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Demethylpromethazine, ®- is a chiral derivative of promethazine, a well-known phenothiazine derivative. Promethazine is primarily used as an antihistamine, antiemetic, and sedative. N-Demethylpromethazine, ®- is one of the primary metabolites of promethazine, formed through the demethylation process. This compound retains some of the pharmacological properties of promethazine and is of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Demethylpromethazine, ®- typically involves the demethylation of promethazine. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) in an appropriate solvent like dichloromethane. The reaction is usually carried out under controlled temperature conditions to ensure the selective removal of the methyl group.
Industrial Production Methods
Industrial production of N-Demethylpromethazine, ®- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions
N-Demethylpromethazine, ®- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: N-Demethylpromethazine, ®- can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of N-substituted derivatives.
科学的研究の応用
N-Demethylpromethazine, ®- has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of promethazine metabolites.
Biology: Studied for its binding affinity to various biological targets, including human serum albumin.
Medicine: Investigated for its pharmacological properties, including antihistamine and antiemetic effects.
Industry: Used in the development of new pharmaceutical formulations and as an intermediate in the synthesis of other compounds.
作用機序
N-Demethylpromethazine, ®- exerts its effects by interacting with various molecular targets, including histamine H1 receptors and muscarinic receptors. By blocking these receptors, it can inhibit the action of histamine and acetylcholine, leading to its antihistamine and anticholinergic effects. The compound also affects dopaminergic pathways, contributing to its sedative properties.
類似化合物との比較
Similar Compounds
Promethazine: The parent compound, widely used as an antihistamine and antiemetic.
N-Demethylpromethazine, (S)-: The enantiomer of N-Demethylpromethazine, ®-.
Promethazine N-oxide: An oxidized derivative of promethazine.
Uniqueness
N-Demethylpromethazine, ®- is unique due to its specific chiral configuration, which can influence its binding affinity and pharmacological effects. This enantiomeric form may exhibit different biological activities compared to its (S)-enantiomer or other derivatives, making it a valuable compound for research and development in various fields.
特性
CAS番号 |
146565-76-6 |
|---|---|
分子式 |
C16H18N2S |
分子量 |
270.4 g/mol |
IUPAC名 |
(2R)-N-methyl-1-phenothiazin-10-ylpropan-2-amine |
InChI |
InChI=1S/C16H18N2S/c1-12(17-2)11-18-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18/h3-10,12,17H,11H2,1-2H3/t12-/m1/s1 |
InChIキー |
IJOZCCILCJIHOA-GFCCVEGCSA-N |
異性体SMILES |
C[C@H](CN1C2=CC=CC=C2SC3=CC=CC=C31)NC |
正規SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




